2-Chloro-1,3-dinitrobenzene (also known as 1-chloro-2,6-dinitrobenzene) is a highly electron-deficient aromatic halide featuring a central chlorine atom flanked by two sterically demanding nitro groups at the ortho positions. This specific 1,2,3-substitution pattern makes it a critical electrophile for nucleophilic aromatic substitution (SNAr) reactions, particularly when symmetric or sterically constrained ortho-ortho functionalization is required [1]. Unlike more common asymmetric isomers, it typically presents as a yellow crystalline solid with a stable melting point of 86–88 °C [2]. In industrial and advanced laboratory settings, it is primarily procured as a rigid building block for synthesizing 1-substituted phenothiazines, pentacyclic flavins, and specialized 2,6-dinitroaniline derivatives [3].
Attempting to substitute 2-chloro-1,3-dinitrobenzene with the significantly cheaper and more abundant 1-chloro-2,4-dinitrobenzene (CDNB) will fundamentally alter the regiochemical outcome of downstream syntheses [1]. Because the 2,4-isomer lacks the symmetric ortho-nitro flanking, it cannot yield 2,6-disubstituted products, which are mandatory for creating sterically constrained architectures like 1-nitrophenothiazine or symmetric pentacyclic flavins [2]. Furthermore, the dual ortho-nitro groups in the 2,6-isomer create substantial steric hindrance around the electrophilic carbon, significantly modifying SNAr reaction kinetics and requiring tailored basicity and temperature profiles that do not directly translate from 2,4-isomer protocols [3].
In the synthesis of 1-nitrophenothiazine—a key intermediate for thermally activated delayed fluorescence (TADF) materials—using 2-chloro-1,3-dinitrobenzene via a Smiles rearrangement pathway provides highly regioselective access to the target [1]. In contrast, attempting to install the nitro group via direct electrophilic aromatic substitution (fuming nitric acid) on an unsubstituted phenothiazine baseline yields poor regioselectivity and requires hazardous conditions [1].
| Evidence Dimension | Regioselectivity and synthetic efficiency for 1-nitrophenothiazine |
| Target Compound Data | High regioselectivity via directed SNAr / Smiles rearrangement |
| Comparator Or Baseline | Unsubstituted phenothiazine + fuming nitric acid (Little to no regioselectivity, low yield) |
| Quantified Difference | Shifts synthesis from a non-selective, hazardous electrophilic nitration to a highly selective SNAr pathway |
| Conditions | Reaction with 2-aminobenzenethiol under basic conditions |
Procuring the 2,6-isomer allows buyers to bypass expensive double-lithiation protocols or hazardous fuming nitric acid steps when synthesizing 1-substituted phenothiazines.
During the direct dinitration of chlorobenzene, the 2,4-isomer is overwhelmingly favored kinetically and thermodynamically, typically forming 85% to 95% of the product mixture, while 2-chloro-1,3-dinitrobenzene (the 2,6-isomer) constitutes only the minor 5% to 15% fraction [1]. Because separation requires specific alkaline ethanol-water fractional crystallization [2], relying on crude dinitrochlorobenzene mixtures for 2,6-specific applications is highly inefficient.
| Evidence Dimension | Natural yield in direct chlorobenzene nitration |
| Target Compound Data | ~5-15% yield |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene (~85-95% yield) |
| Quantified Difference | ~80% absolute reduction in natural abundance compared to the 2,4-isomer |
| Conditions | Standard H2SO4/HNO3 nitration of chlorobenzene at 40-100 °C |
Buyers must procure purpose-synthesized or highly purified 2-chloro-1,3-dinitrobenzene rather than attempting costly in-house separation from standard commercial dinitrochlorobenzene mixtures.
The symmetric arrangement of the nitro groups in 2-chloro-1,3-dinitrobenzene significantly alters its crystal lattice energy compared to its asymmetric counterpart. 2-Chloro-1,3-dinitrobenzene exhibits a stable melting point of 86–88 °C [1]. In contrast, 1-chloro-2,4-dinitrobenzene melts much lower, at approximately 51 °C, and can exist in multiple labile forms that melt as low as 27 °C .
| Evidence Dimension | Melting point / phase stability |
| Target Compound Data | 86–88 °C |
| Comparator Or Baseline | 1-Chloro-2,4-dinitrobenzene (51 °C, with labile forms at 27-43 °C) |
| Quantified Difference | +35 °C higher melting point and lack of low-temperature labile polymorphs |
| Conditions | Standard atmospheric pressure |
The higher and more stable melting point of the 2,6-isomer ensures better flowability and prevents unwanted melting or caking during storage and solid-addition steps in reactor workflows.
2-Chloro-1,3-dinitrobenzene uniquely enables the synthesis of O-atom-linked pentacyclic flavins (O-PF). By undergoing an initial SNAr with 2-aminophenol followed by an intramolecular SNAr, it forms 1-nitro-10H-phenoxazine, which is subsequently converted into a pentacyclic scaffold [1]. This specific symmetric precursor allows the resulting O-PF to achieve an emission wavelength (λem) of 670 nm in DMSO, making it the most red-emissive synthetic flavin reported to date [1].
| Evidence Dimension | Emission wavelength (λem) of downstream synthesized flavin |
| Target Compound Data | 2-Chloro-1,3-dinitrobenzene-derived O-PF (λem = 670 nm) |
| Comparator Or Baseline | Previously reported π-space-extended flavins (λem = 628 nm) |
| Quantified Difference | 42 nm red-shift into the deep-red region |
| Conditions | Measured in DMSO solvent |
Procuring this exact isomer is mandatory for R&D teams engineering ultra-red-shifted organic photocatalysts and bio-imaging dyes that rely on symmetric pentacyclic architectures.
Driven by its highly regioselective reactivity in Smiles rearrangements, 2-chloro-1,3-dinitrobenzene is the preferred precursor for synthesizing 1-nitrophenothiazine. This intermediate is critical for developing imidazophenothiazine-based thermally activated delayed fluorescence (TADF) materials used in advanced organic light-emitting diodes (OLEDs) and metal-free energy-transfer photocatalysis [1].
Because it provides the exact symmetric geometry required for double SNAr reactions with 2-aminophenol, this compound is essential for constructing O-atom-linked pentacyclic flavins. These architectures achieve unprecedented deep-red emission (670 nm), making them highly valuable for advanced bio-imaging and photoredox catalysis[2].
Due to the extreme difficulty of isolating the 2,6-isomer from crude chlorobenzene nitration mixtures, procuring pure 2-chloro-1,3-dinitrobenzene is necessary for the industrial synthesis of 2,6-dinitroaniline. This intermediate is strictly required for specific agrochemicals, pigments, and dyes where the symmetric 2,6-dinitro substitution pattern dictates the final product's performance and stability [3].
Acute Toxic;Health Hazard;Environmental Hazard